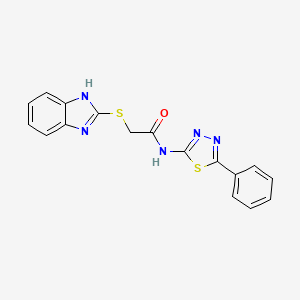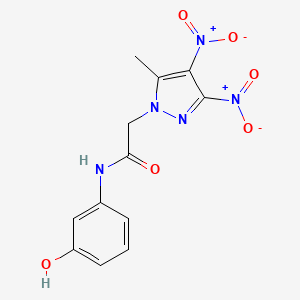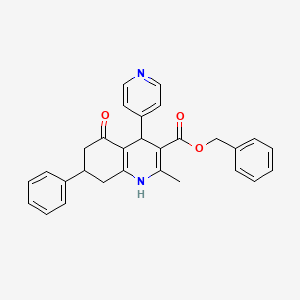![molecular formula C17H15ClN2O2 B5028713 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5028713.png)
1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione, also known as CCI-779, is a chemical compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to the class of rapamycin analogs, which are known for their immunosuppressive and anti-proliferative properties. In recent years, several studies have investigated the synthesis, mechanism of action, and potential applications of CCI-779 in cancer research.
作用机制
1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione works by inhibiting the activity of mTOR, a protein kinase that is involved in the regulation of cell growth and proliferation. mTOR is a key component of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells. Inhibition of mTOR by 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione leads to decreased activity of downstream targets such as S6K and 4E-BP1, which are involved in protein synthesis and cell growth. This ultimately leads to decreased cell growth and increased cell death in cancer cells.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting mTOR activity, 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione has been shown to induce autophagy, a process by which cells degrade and recycle damaged or unnecessary components. Autophagy can play a dual role in cancer, acting as a tumor suppressor or a pro-tumorigenic factor depending on the context. 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that supply nutrients to tumors.
实验室实验的优点和局限性
1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione has several advantages as a tool for cancer research. It is a potent and selective inhibitor of mTOR, making it a valuable tool for investigating the role of mTOR in cancer biology. 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, there are also some limitations to the use of 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione in lab experiments. It has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent. In addition, there are concerns about the potential for resistance to develop with prolonged use of 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione.
未来方向
There are several future directions for research on 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione. One area of interest is the development of more potent and selective mTOR inhibitors that can overcome the limitations of 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione. Another area of interest is the investigation of the role of autophagy in cancer and the potential for targeting autophagy as a therapeutic strategy. There is also ongoing research into the use of 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione in combination with other drugs or therapies to enhance its efficacy. Overall, 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione is a promising tool for cancer research and has the potential to lead to new insights into the mechanisms of cancer and the development of novel therapies.
合成方法
The synthesis of 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione involves several steps, starting with the reaction of 4-chlorophenylacetonitrile with 3-methylbenzylamine to produce the intermediate 1-(4-chlorophenyl)-3-(3-methylphenyl)propylamine. This intermediate is then reacted with succinic anhydride to produce the final product, 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione. The synthesis of 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione has been optimized and improved over the years, leading to increased yields and purity of the final product.
科学研究应用
1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of mTOR, a protein kinase that plays a crucial role in cell growth and proliferation. Inhibition of mTOR by 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione leads to decreased cell growth and increased cell death in cancer cells. Several studies have investigated the potential of 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione as a treatment for various types of cancer, including breast cancer, prostate cancer, and glioblastoma.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-(3-methylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-3-2-4-13(9-11)19-15-10-16(21)20(17(15)22)14-7-5-12(18)6-8-14/h2-9,15,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGAIBKVUNVURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-cyclododecylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5028636.png)
![N-[3-(acetylamino)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5028641.png)
![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole hydrobromide](/img/structure/B5028653.png)


![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5028676.png)
![2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-chloropyridine](/img/structure/B5028685.png)
![2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol](/img/structure/B5028691.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5028694.png)




![ethyl 4-({5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B5028733.png)